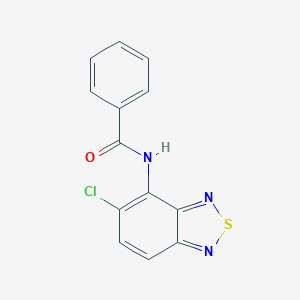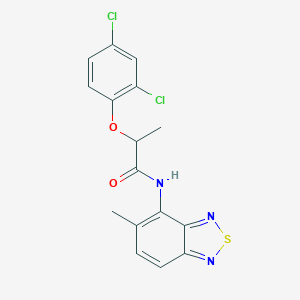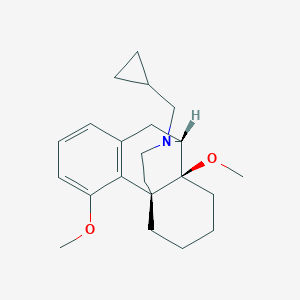
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide, also known as CBB or 5-Chloro-2-(4-chlorophenyl)benzothiazole-4-carboxamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, the compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its high yield of synthesis. Additionally, the compound has been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide. One area of interest is the development of novel antitumor agents based on this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential use in the treatment of inflammatory diseases. Finally, the use of this compound as a fluorescent probe for the detection of environmental pollutants is an area that warrants further investigation.
Méthodes De Synthèse
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide can be synthesized using various methods, including the reaction of 5-chloro-2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-chloro-2-aminobenzothiazole with 4-chlorobenzoyl isothiocyanate in the presence of a base such as pyridine. The yield of the product obtained using these methods is typically high, making them suitable for large-scale production.
Applications De Recherche Scientifique
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been reported to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
In material science, this compound has been used as a fluorescent probe for the detection of metal ions such as copper and mercury. The compound has also been incorporated into polymer matrices to produce fluorescent sensors for the detection of environmental pollutants.
Propriétés
Formule moléculaire |
C13H8ClN3OS |
|---|---|
Poids moléculaire |
289.74 g/mol |
Nom IUPAC |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-6-7-10-12(17-19-16-10)11(9)15-13(18)8-4-2-1-3-5-8/h1-7H,(H,15,18) |
Clé InChI |
DXNFAOUFNOSQCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)



![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)

![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)
